molecular formula C6H6Cl2N2 B2960976 6-Chloro-3-(chloromethyl)-4-methylpyridazine CAS No. 1257535-35-5

6-Chloro-3-(chloromethyl)-4-methylpyridazine

Cat. No.: B2960976
CAS No.: 1257535-35-5
M. Wt: 177.03
InChI Key: SOQGHMNBZNYCBM-UHFFFAOYSA-N
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Description

6-Chloro-3-(chloromethyl)-4-methylpyridazine is a heterocyclic organic compound that belongs to the pyridazine family This compound is characterized by the presence of a pyridazine ring substituted with a chloro group at the 6-position, a chloromethyl group at the 3-position, and a methyl group at the 4-position

Scientific Research Applications

    Medicinal Chemistry: The compound and its derivatives have shown promise as potential therapeutic agents due to their biological activities, including antimicrobial, antifungal, and anticancer properties.

    Biological Research: The compound is used as a building block for the synthesis of bioactive molecules and as a tool for studying biological pathways and mechanisms.

    Industrial Applications: The compound is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Future Directions

The obtained copper (II) complex represents the first structurally characterized coordination compound derived from 6-chloro-3-methyluracil, thus introducing this bioactive building block into a family of uracil metal complexes with notable biofunctional properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(chloromethyl)-4-methylpyridazine typically involves the chlorination of 4-methylpyridazine derivatives. One common method includes the reaction of 4-methylpyridazine with chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions. The reaction proceeds through the formation of intermediate chlorinated products, which are then further chlorinated to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or distillation to remove impurities and obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(chloromethyl)-4-methylpyridazine undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The chloromethyl group at the 3-position is susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the chlorine atom.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The compound can participate in coupling reactions with other aromatic or heterocyclic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild to moderate temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted pyridazine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(chloromethyl)-4-methylpyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways or disrupt cancer cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine: This compound shares a similar structure but contains a triazole ring fused to the pyridazine ring.

    6-Chloro-3-methyl-1,2,4-triazolo[4,3-b]pyridazine: Similar to the previous compound but with a methyl group instead of a chloromethyl group.

Uniqueness

6-Chloro-3-(chloromethyl)-4-methylpyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and chloromethyl groups enhances its reactivity and potential for further functionalization, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

6-chloro-3-(chloromethyl)-4-methylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2/c1-4-2-6(8)10-9-5(4)3-7/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQGHMNBZNYCBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257535-35-5
Record name 6-chloro-3-(chloromethyl)-4-methylpyridazine
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